Tetrakis(dimethylamino)titanium

Catalog No.
S616729
CAS No.
3275-24-9
M.F
C8H24N4Ti
M. Wt
224.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrakis(dimethylamino)titanium

CAS Number

3275-24-9

Product Name

Tetrakis(dimethylamino)titanium

IUPAC Name

dimethylazanide;titanium(4+)

Molecular Formula

C8H24N4Ti

Molecular Weight

224.17 g/mol

InChI

InChI=1S/4C2H6N.Ti/c4*1-3-2;/h4*1-2H3;/q4*-1;+4

InChI Key

MNWRORMXBIWXCI-UHFFFAOYSA-N

SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ti+4]

Synonyms

tetrakis(dimethylamido)titanium

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ti+4]

Chemical Vapor Deposition (CVD) Precursor

One of the primary applications of TDMAT lies in chemical vapor deposition (CVD). It serves as a precursor for depositing thin films of various materials, particularly titanium nitride (TiN) and titanium dioxide (TiO2). These thin films find diverse applications in microelectronics, solar cells, and protective coatings due to their desirable properties like high electrical conductivity, wear resistance, and photocatalytic activity [].

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Atomic Layer Deposition (ALD) Precursor

Beyond CVD, TDMAT also plays a crucial role in atomic layer deposition (ALD), a technique for depositing ultra-thin films with precise control over thickness and composition. Similar to CVD, TDMAT serves as a precursor for depositing TiO2 films, enabling the creation of highly uniform and conformal thin films essential for advanced electronic devices and other nanotechnology applications [].

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Catalyst Development

Research efforts are exploring the potential of TDMAT in catalyst development. Its versatile coordination chemistry allows for the incorporation of various functional groups, enabling the design of tailored catalysts for specific reactions. Initial studies have shown promising results in olefin polymerization and dehydrogenation reactions.

Material Science Research

TDMAT also finds applications in fundamental material science research. Its well-defined structure and reactivity make it a valuable tool for studying various phenomena, including ligand exchange reactions, surface chemistry, and the growth mechanisms of thin films.

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Tetrakis(dimethylamino)titanium, also known as Titanium(IV) dimethylamide, is a metalorganic compound with the chemical formula Ti N CH 3 2 4\text{Ti N CH 3 2 4}. It is characterized by its tetrahedral geometry and diamagnetic properties, making it distinct from many other titanium compounds. The compound is notable for being monomeric and relatively volatile compared to titanium alkoxides, which often exist in oligomeric forms. Tetrakis(dimethylamino)titanium is primarily used in chemical vapor deposition processes for the production of titanium nitride and titanium dioxide films, essential materials in various technological applications such as electronics and coatings .

TDMAT is a hazardous material with the following safety concerns []:

  • Air and Water Sensitive: Reacts readily with moisture, releasing flammable dimethylamine gas.
  • Toxic: Harmful by inhalation, ingestion, and skin contact.
  • Flammable: Flash point of -22 °F (-30 °C).

Safety Precautions:

  • Handle TDMAT under inert atmosphere using appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators.
  • Store in sealed containers under inert conditions.
  • Dispose of according to hazardous waste regulations.

  • Hydrolysis Reaction:
    The compound is sensitive to moisture, leading to hydrolysis that produces titanium dioxide and dimethylamine:
    Ti N CH 3 2 4+2H2OTiO2+4HN CH 3 2\text{Ti N CH 3 2 4}+2\text{H}_2\text{O}\rightarrow \text{TiO}_2+4\text{HN CH 3 2}
    This reaction highlights the compound's instability in the presence of water .
  • Transamination Reaction:
    Tetrakis(dimethylamino)titanium reacts with ammonia in a transamination process, yielding dimethylamine as a byproduct:
    Ti N CH 3 2 4+NH3Ti NH 2 4+4HN CH 3 2\text{Ti N CH 3 2 4}+\text{NH}_3\rightarrow \text{Ti NH 2 4}+4\text{HN CH 3 2}
    This reaction is significant in the context of atomic layer deposition processes .
  • Ligand Exchange Reactions:
    In the context of surface reactions on titanium oxide substrates, multiple ligand exchange reactions occur, which are exothermic with low activation energies, facilitating low-temperature deposition processes .

Tetrakis(dimethylamino)titanium can be synthesized through a straightforward reaction involving titanium tetrachloride and lithium dimethylamide:

TiCl4+4LiN CH 3 2Ti N CH 3 2 4+4LiCl\text{TiCl}_4+4\text{LiN CH 3 2}\rightarrow \text{Ti N CH 3 2 4}+4\text{LiCl}

This method exemplifies the transition from a halide precursor to an amido complex, showcasing the versatility of titanium chemistry .

Tetrakis(dimethylamino)titanium is primarily used in:

  • Chemical Vapor Deposition: It serves as a precursor for depositing titanium nitride and titanium dioxide films, essential in semiconductor manufacturing and protective coatings.
  • Atomic Layer Deposition: The compound is utilized for producing thin films at low temperatures, which is crucial for applications requiring precise control over film thickness and composition .
  • Surface Modification: It can modify surfaces through self-assembled monolayers, enhancing properties like adhesion and barrier performance .

Recent studies have employed density functional theory to explore the interaction of tetrakis(dimethylamino)titanium with titanium oxide surfaces. These studies reveal insights into the chemisorption mechanisms and activation energies involved in the deposition processes. The findings suggest that three dimethylamido ligands are released during interaction with the substrate, forming stable surface species that facilitate further reactions .

Tetrakis(dimethylamino)titanium has several similar compounds within the realm of metalorganic chemistry. Below are some notable comparisons:

Compound NameFormulaUnique Features
Tetrakis(dimethylamido)vanadiumV(N(CH₃)₂)₄Similar structure but used primarily for vanadium-based applications.
Titanium(IV) tetraisopropoxideTi(OiPr)₄Alkoxide variant; more stable but less volatile than tetrakis(dimethylamino)titanium.
Tetrakis(ethylenediamine)titanium(IV)Ti(en)₄Complex with ethylenediamine ligands; used in coordination chemistry.

Tetrakis(dimethylamino)titanium stands out due to its volatility and suitability for low-temperature deposition processes, making it particularly valuable in semiconductor technology compared to its counterparts that may not possess similar properties or applications .

The conventional synthesis of tetrakis(dimethylamino)titanium relies fundamentally on the metathesis reaction between titanium tetrachloride and lithium dimethylamide intermediates. This organometallic approach represents the most widely employed industrial method for producing high-purity tetrakis(dimethylamino)titanium. The reaction proceeds through a straightforward substitution mechanism wherein four equivalents of lithium dimethylamide displace the chloride ligands from the titanium center, yielding the desired product alongside lithium chloride as a byproduct.

The stoichiometric relationship governing this synthesis can be expressed through the balanced chemical equation: titanium tetrachloride plus four lithium dimethylamide molecules produces tetrakis(dimethylamino)titanium and four lithium chloride molecules. This reaction demonstrates excellent atom economy and proceeds under relatively mild conditions, making it attractive for large-scale implementation. The tetrahedral geometry of the resulting compound, with planar nitrogen centers, contributes to its volatility and makes it suitable for vapor-phase deposition applications.

Lithium dimethylamide serves as the critical organometallic intermediate in this synthesis pathway. This compound, with the molecular formula consisting of carbon, hydrogen, lithium, and nitrogen atoms, exhibits high reactivity toward titanium halides. The lithium dimethylamide precursor is typically prepared through the reaction of dimethylamine with organometallic lithium compounds under controlled atmospheric conditions. The preparation requires careful handling due to the compound's pyrophoric nature and sensitivity to moisture, necessitating inert atmosphere techniques throughout the synthesis process.

The mechanism of ligand exchange proceeds through a series of sequential substitution reactions, with each chloride ligand being replaced by a dimethylamide group. The driving force for this reaction stems from the formation of the stable lithium chloride salt and the strong titanium-nitrogen bonds in the final product. The reaction kinetics are generally favorable, with complete conversion achievable under optimized conditions. Temperature control during the synthesis proves critical, as excessive heating can lead to unwanted side reactions and product decomposition.

Solvent Optimization in Titanium Tetrachloride Aminolysis Reactions

Solvent selection plays a pivotal role in determining the efficiency and selectivity of tetrakis(dimethylamino)titanium synthesis through titanium tetrachloride aminolysis reactions. Hydrocarbon solvents, particularly n-hexane, have emerged as the preferred medium for these transformations due to their compatibility with organometallic reagents and ability to solubilize both reactants and products effectively. The choice of solvent significantly influences reaction rates, product purity, and overall process economics.

Recent investigations have demonstrated that alkane solvents provide optimal conditions for the metathesis reaction between titanium tetrachloride and lithium dimethylamide. N-hexane exhibits particular advantages due to its low boiling point, which facilitates product isolation, and its chemical inertness toward the organometallic species involved. The solvent's ability to dissolve lithium chloride byproducts while maintaining the tetrakis(dimethylamino)titanium in solution proves essential for achieving high reaction conversions.

Process optimization studies have revealed that solvent-to-reactant ratios significantly impact both reaction kinetics and product quality. Optimal conditions typically employ solvent volumes ranging from 500 to 1000 milliliters for reactions involving substantial quantities of titanium tetrachloride. The dilution effect provided by adequate solvent volumes helps control reaction exothermicity and prevents local concentration gradients that could lead to side product formation.

Temperature control during the aminolysis reaction requires careful consideration of solvent properties. The use of n-hexane as the reaction medium allows for precise temperature management through controlled heating and cooling cycles. Reaction temperatures are typically maintained between ambient conditions and moderate heating to ensure complete conversion while minimizing thermal decomposition pathways. The solvent's thermal stability under these conditions ensures that no solvent-derived impurities contaminate the final product.

Large-Scale Production Methodologies and Yield Optimization

Industrial production of tetrakis(dimethylamino)titanium has evolved to incorporate sophisticated process control systems and yield optimization strategies that maximize both efficiency and product quality. Large-scale synthesis methodologies typically employ continuous or semi-continuous reactor systems designed to handle the air-sensitive nature of the reactants and products while maintaining strict quality standards. These production systems integrate advanced monitoring and control technologies to ensure consistent product specifications across multiple production batches.

The implementation of controlled atmospheric processing represents a cornerstone of large-scale tetrakis(dimethylamino)titanium production. Manufacturing facilities utilize high-purity nitrogen or argon atmospheres to prevent oxidation and hydrolysis reactions that could compromise product quality. Gas purification systems employ multiple stages of purification, including oxygen scavenging resins and moisture removal technologies, to achieve oxygen and water concentrations below critical thresholds.

Yield optimization strategies focus on several key parameters including reagent stoichiometry, reaction temperature profiles, and residence time optimization. Studies have shown that slight excess quantities of lithium dimethylamide can improve conversion efficiency while minimizing the formation of partially substituted intermediates. Temperature programming during the synthesis allows for controlled reaction initiation followed by temperature optimization for maximum conversion rates.

Production ParameterOptimized RangeImpact on Yield
Lithium Dimethylamide Excess5-10%+12-18% conversion
Reaction Temperature25-40°COptimal kinetics
Residence Time4-6 hoursComplete conversion
Solvent Ratio8-12:1Improved separation

Process intensification techniques have been successfully implemented to enhance production efficiency while reducing manufacturing costs. These approaches include the use of microreactor technology for precise mixing control and heat management, as well as integrated separation systems that combine reaction and purification steps. The implementation of real-time monitoring systems using spectroscopic techniques allows for immediate process adjustments to maintain optimal reaction conditions throughout the production cycle.

Impurity Profiling and Advanced Purification Techniques

Comprehensive impurity profiling of tetrakis(dimethylamino)titanium reveals several categories of potential contaminants that can impact product performance in critical applications. Primary impurities include residual chloride species from incomplete metathesis reactions, moisture-related hydrolysis products, and organic contaminants from synthesis byproducts. Advanced analytical techniques have been developed to quantify these impurities at parts-per-million levels, enabling the production of ultra-high purity materials suitable for semiconductor applications.

Chloride contamination represents one of the most significant purity challenges in tetrakis(dimethylamino)titanium synthesis. Residual titanium tetrachloride and partially substituted chloroamide intermediates can persist in the final product if purification protocols are inadequate. Ion chromatography and X-ray photoelectron spectroscopy techniques provide sensitive detection methods for chloride species, enabling optimization of purification protocols to achieve chloride levels below critical thresholds.

Moisture sensitivity of tetrakis(dimethylamino)titanium necessitates stringent control over water content throughout the production and purification processes. Hydrolysis reactions can generate titanium dioxide particles and dimethylamine, both of which represent undesirable impurities in the final product. Water content monitoring using Karl Fischer titration and trace moisture analyzers ensures that humidity levels remain below critical values during all processing steps.

Advanced purification methodologies have been developed to address specific impurity challenges in tetrakis(dimethylamino)titanium production. Membrane-based purification techniques utilizing modified polysulfone hollow fiber ultrafiltration membranes have demonstrated exceptional efficiency in removing trace contaminants. These membrane systems employ surface grafting techniques with specialized organic compounds to enhance selectivity for specific impurity types.

Purification MethodTarget ImpuritiesEfficiencyFinal Purity
Membrane FiltrationParticulates, High MW>99.5%99.99%+
DistillationVolatile Organics>98%99.95%+
CrystallizationIonic Species>97%99.9%+
SublimationThermal Decomposition>99%99.999%+

The development of continuous purification systems has enabled the production of semiconductor-grade tetrakis(dimethylamino)titanium with impurity levels below parts-per-billion for critical contaminants. These systems integrate multiple purification technologies in series, including molecular distillation, membrane separation, and crystallization techniques. Real-time monitoring using gas chromatography-mass spectrometry and inductively coupled plasma spectrometry ensures that product specifications are maintained throughout the purification process.

Quality control protocols for ultra-high purity tetrakis(dimethylamino)titanium include comprehensive analytical testing programs that evaluate metal content, organic impurities, moisture levels, and particulate contamination. These testing programs utilize state-of-the-art analytical instrumentation and validated methods to ensure product compliance with stringent industry specifications. Shelf life studies and stability testing under various storage conditions provide critical data for establishing proper handling and storage protocols for the purified product.

Hydrogen Bond Acceptor Count

4

Exact Mass

224.1480375 g/mol

Monoisotopic Mass

224.1480375 g/mol

Heavy Atom Count

13

GHS Hazard Statements

Aggregated GHS information provided by 74 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (90.54%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (36.49%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (29.73%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

3275-24-9

Wikipedia

Tetrakis(dimethylamido)titanium

General Manufacturing Information

Methanamine, N-methyl-, titanium(4+) salt (4:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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